(Cbz-ala4)2-Rhodamine: A Technical Guide to its Mechanism and Application in Elastase Activity Assays
(Cbz-ala4)2-Rhodamine: A Technical Guide to its Mechanism and Application in Elastase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Cbz-ala4)2-Rhodamine, systematically known as bis(N-benzyloxycarbonyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl) rhodamine 110 or (Z-AAAA)2Rh110, is a highly sensitive and specific fluorogenic substrate for the protease elastase. This technical guide provides a comprehensive overview of its mechanism of action, experimental applications, and relevant technical data. The document is intended to serve as a resource for researchers in academia and industry engaged in the study of elastase activity and the development of elastase inhibitors.
Introduction
Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. It plays a crucial role in the degradation of extracellular matrix proteins, host defense against pathogens, and the regulation of inflammatory responses. Dysregulation of elastase activity is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the accurate measurement of elastase activity is paramount for both basic research and clinical diagnostics. (Cbz-ala4)2-Rhodamine has emerged as a valuable tool for this purpose due to its high sensitivity and fluorogenic properties.
Physicochemical and Spectroscopic Properties
(Cbz-ala4)2-Rhodamine is a non-fluorescent bis-amide derivative of the rhodamine 110 fluorophore. The key properties of this substrate are summarized in the table below.
| Property | Value |
| Systematic Name | bis(N-benzyloxycarbonyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl) rhodamine 110 |
| Common Synonyms | (Z-AAAA)2Rh110, (Cbz-Ala4)2-Rhodamine |
| Molecular Formula | C60H66N10O15 |
| Molecular Weight | 1167.2 g/mol |
| Appearance | Colorless solid |
| Fluorescence (Substrate) | Non-fluorescent |
| Fluorescence (Product) | Highly fluorescent |
| Excitation Maximum (Product) | ~497 nm |
| Emission Maximum (Product) | ~520 nm |
Mechanism of Action
The mechanism of action of (Cbz-ala4)2-Rhodamine as a fluorogenic substrate is based on enzymatic cleavage by elastase, which leads to a significant increase in fluorescence. The process can be described in two steps:
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Initial Cleavage: The non-fluorescent (Cbz-ala4)2-Rhodamine molecule contains two tetra-alanine peptide chains attached to the amino groups of the rhodamine 110 core. Elastase recognizes and cleaves one of the amide bonds linking a tetra-alanine chain to the rhodamine scaffold. This initial cleavage event results in the formation of a mono-amido rhodamine 110 derivative, which is fluorescent.
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Second Cleavage: The mono-amido intermediate can be further cleaved by elastase to release the second tetra-alanine chain, yielding the fully de-substituted rhodamine 110. Rhodamine 110 is a highly fluorescent molecule, and its formation leads to a further increase in the fluorescence signal.[1]
The overall increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, and thus, to the concentration of active elastase in the sample.
Caption: Enzymatic cleavage of (Cbz-ala4)2-Rhodamine by elastase.
Quantitative Data
| Parameter | Value | Reference |
| Km (Michaelis constant) | Not reported in the reviewed literature. | - |
| kcat (Turnover number) | Not reported in the reviewed literature. | - |
Experimental Protocols
The following is a detailed protocol for a human neutrophil elastase activity assay using (Cbz-ala4)2-Rhodamine, adapted from commercially available kits.[3][4]
Materials
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Human Neutrophil Elastase (HNE), purified
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(Cbz-ala4)2-Rhodamine substrate stock solution (e.g., 10 mM in DMSO)
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Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
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96-well black microplate
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Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm
Assay Procedure
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Reagent Preparation:
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Prepare a series of HNE standards of known concentrations in Assay Buffer.
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Dilute the (Cbz-ala4)2-Rhodamine stock solution to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.
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Assay Setup:
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Add 50 µL of Assay Buffer to all wells of the microplate.
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Add 20 µL of HNE standards or unknown samples to the appropriate wells.
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Include a negative control (no enzyme) to measure background fluorescence.
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Initiation of Reaction:
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Add 30 µL of the diluted (Cbz-ala4)2-Rhodamine working solution to all wells to initiate the enzymatic reaction.
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Incubation and Measurement:
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Immediately place the microplate in the fluorescence reader.
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Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
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Data Analysis:
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Calculate the rate of reaction (increase in fluorescence per unit time) for each standard and sample.
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Subtract the rate of the negative control from all readings.
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Plot the reaction rates of the HNE standards against their concentrations to generate a standard curve.
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Determine the elastase concentration in the unknown samples by interpolating their reaction rates from the standard curve.
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Caption: A typical workflow for an in vitro elastase activity assay.
Synthesis
Biological Context: Neutrophil Elastase Signaling
In a biological system, the activity of neutrophil elastase, which (Cbz-ala4)2-Rhodamine is designed to measure, is a key component of inflammatory signaling pathways. For instance, neutrophil elastase can activate signaling cascades that lead to the upregulation of mucin genes, such as MUC1, in airway epithelial cells. This process can involve a complex pathway including protein kinase C (PKC), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). Understanding these pathways provides a broader context for the importance of measuring elastase activity.
Caption: A signaling cascade initiated by neutrophil elastase.
Conclusion
(Cbz-ala4)2-Rhodamine is a robust and sensitive tool for the quantification of elastase activity. Its fluorogenic nature allows for continuous, real-time monitoring of enzyme kinetics, making it suitable for high-throughput screening of potential elastase inhibitors. While specific kinetic parameters for this substrate are not widely reported, the provided experimental protocol offers a solid foundation for its application in research and drug development. Further studies are warranted to fully characterize its enzymatic kinetics and to expand its applications in various disease models.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 5. Solid-phase synthesis of Rhodamine-110 fluorogenic substrates and their application in forensic analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Solid-phase synthesis of Rhodamine-110 fluorogenic substrates and their application in forensic analysis. | Semantic Scholar [semanticscholar.org]
